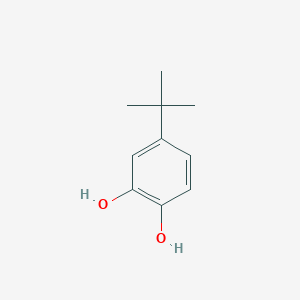

4-tert-Butylcatechol

Cat. No. B165716

Key on ui cas rn:

98-29-3

M. Wt: 166.22 g/mol

InChI Key: XESZUVZBAMCAEJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03950437

Procedure details

A five-neck flask having a volume of 500 ml and provided with a stirrer, a reflux condenser, a sampling tube, a test specimen inlet and a thermometer was charged with 75.1g (0.5 mol) of paratert.-butyl phenol and 20 ml of acetone as a solvent. The flask was placed in a constant temperture bath ketp at 60°C. Into the flask contents, 3.80g (0.05 mol) of peracetic acid in the form of about 35 weight% acetone solution was added through a micro-feeder over 12 minutes. Within 60 minutes after the start of the addition of peracid, the reaction solution was analyzed by gas chromatography. Consequently, it was found that the conversion of para-tert.-butyl phenol was 5.1%, that 4-tert.-butyl pyrocatechol was formed in a yield of 50% based on the converted butyl phenol and that the conversion of the peracetic acid was 95.2%.

Name

peracetic acid

Quantity

3.8 g

Type

reactant

Reaction Step Two

[Compound]

Name

peracid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

50%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(OO)(=[O:14])C>CC(C)=O>[C:1]([C:5]1[CH:10]=[C:9]([OH:14])[C:8](=[CH:7][CH:6]=1)[OH:11])([CH3:4])([CH3:2])[CH3:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

75.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Two

|

Name

|

peracetic acid

|

|

Quantity

|

3.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Three

[Compound]

|

Name

|

peracid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=CC=C(C=C1)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A five-neck flask having

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a volume of 500 ml and provided with a stirrer, a reflux condenser, a sampling tube, a test specimen inlet

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was placed in a constant temperture bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 60°C

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)C=1C=C(C(O)=CC1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 50% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |